Cas no 627086-17-3 (FURO[3,2-C]QUINOLINE, 4-CHLORO-)

4-Chlorofuro[3,2-c]quinoline is a heterocyclic compound featuring a fused furoquinoline core structure with a chlorine substituent at the 4-position. This scaffold is of significant interest in medicinal and organic chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the chloro group enhances reactivity, facilitating further functionalization through cross-coupling or nucleophilic substitution reactions. Its rigid polycyclic framework may contribute to binding affinity in drug discovery applications. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research purposes, ensuring reproducibility in synthetic and pharmacological studies.
FURO[3,2-C]QUINOLINE, 4-CHLORO- structure
627086-17-3 structure
商品名:FURO[3,2-C]QUINOLINE, 4-CHLORO-
CAS番号:627086-17-3
MF:C11H6NOCl
メガワット:203.624
MDL:MFCD18711502
CID:3436628
PubChem ID:11171710

FURO[3,2-C]QUINOLINE, 4-CHLORO- 化学的及び物理的性質

名前と識別子

    • FURO[3,2-C]QUINOLINE, 4-CHLORO-
    • 4-CHLOROFURO[3,2-C]QUINOLINE
    • 627086-17-3
    • MFCD18711502
    • VZKATVWAQFVLLM-UHFFFAOYSA-N
    • CAB08617
    • CS-0197338
    • SCHEMBL7262166
    • BS-50801
    • Furo[3,2-c]quinoline, 4-chloro-
    • MDL: MFCD18711502
    • インチ: InChI=1S/C11H6ClNO/c12-11-8-5-6-14-10(8)7-3-1-2-4-9(7)13-11/h1-6H
    • InChIKey: VZKATVWAQFVLLM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C3=C(C=CO3)C(=N2)Cl

計算された属性

  • せいみつぶんしりょう: 203.0137915g/mol
  • どういたいしつりょう: 203.0137915g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

FURO[3,2-C]QUINOLINE, 4-CHLORO- セキュリティ情報

FURO[3,2-C]QUINOLINE, 4-CHLORO- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
51398-0.1/g
4-CHLOROFURO[3,2-C]QUINOLINE
627086-17-3 97%
0.1g
$364 2023-09-17
1PlusChem
1P01DN0N-1g
4-CHLOROFURO[3,2-C]QUINOLINE
627086-17-3 97%
1g
$108.00 2024-04-22
eNovation Chemicals LLC
Y1223562-1g
4-chlorofuro[3,2-c]quinoline
627086-17-3 95%
1g
$230 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268008-50mg
4-Chlorofuro[3,2-c]quinoline
627086-17-3 98%
50mg
¥110.00 2024-05-06
A2B Chem LLC
AX15175-250mg
4-Chlorofuro[3,2-c]quinoline
627086-17-3 97%
250mg
$82.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT510-100mg
4-chlorofuro[3,2-c]quinoline
627086-17-3 95%
100mg
¥194.0 2024-04-18
Ambeed
A955611-50mg
4-Chlorofuro[3,2-c]quinoline
627086-17-3 97%
50mg
$44.0 2025-03-04
Ambeed
A955611-250mg
4-Chlorofuro[3,2-c]quinoline
627086-17-3 97%
250mg
$66.0 2025-03-04
abcr
AB306383-1 g
4-Chlorofuro[3,2-c]quinoline; .
627086-17-3
1g
€1,248.40 2022-06-11
abcr
AB306383-1g
4-Chlorofuro[3,2-c]quinoline; .
627086-17-3
1g
€262.20 2024-04-16

FURO[3,2-C]QUINOLINE, 4-CHLORO- 関連文献

FURO[3,2-C]QUINOLINE, 4-CHLORO-に関する追加情報

Introduction to Furo[3,2-C]quinoline, 4-chloro (CAS No. 627086-17-3)

Furo[3,2-C]quinoline, 4-chloro (CAS No. 627086-17-3) is a highly significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to thefuroquinolineclass, which is known for its diverse biological activities and potential therapeutic applications. The presence of achlorosubstituent at the 4-position enhances its chemical reactivity and opens up numerous possibilities for structural modifications and functionalization.

TheCAS No. 627086-17-3 uniquely identifies this compound in scientific literature and databases, ensuring precise classification and retrieval of relevant information. Furo[3,2-C]quinoline, 4-chloro has been extensively studied for its pharmacological properties, particularly in the context ofantimicrobial,anticancer, andanti-inflammatorytreatments. Its unique structural framework, combining a furan ring fused with a quinoline core, contributes to its distinctive chemical and biological characteristics.

In recent years, there has been a surge in research focused on developing novel derivatives of furoquinolines due to their promising pharmacological profiles. The4-chlorosubstituent plays a crucial role in modulating the compound's interactions with biological targets, making it an attractive scaffold for drug design. Several studies have highlighted the compound's potential in inhibiting key enzymes and receptors involved in various diseases.

One of the most compelling aspects of Furo[3,2-C]quinoline, 4-chloro is its ability to act as a versatile intermediate in synthetic chemistry. Researchers have leveraged its reactivity to develop complex molecular architectures with enhanced biological activity. For instance, modifications at the4-chloroposition have led to the discovery of compounds with improved efficacy and reduced toxicity in preclinical studies.

The compound'sCAS No. 627086-17-3has facilitated its integration into various high-throughput screening campaigns aimed at identifying new drug candidates. Its structural features make it a valuable building block for libraries of compounds designed to target specific therapeutic areas. The growing body of literature underscores its importance as a pharmacophore in medicinal chemistry.

Recent advancements in computational chemistry have further illuminated the potential of Furo[3,2-C]quinoline, 4-chloro by predicting its binding interactions with biological macromolecules. These insights have guided the rational design of derivatives with optimized pharmacokinetic properties. The integration of experimental data with computational modeling has provided a comprehensive understanding of how structural modifications influence biological activity.

Thefuroquinolinenucleus is particularly noteworthy for its ability to engage with diverse biological targets due to its aromatic system and functionalizable sites. The4-chlorosubstituent adds an additional layer of complexity, enabling fine-tuning of electronic properties and metabolic stability. This combination makes Furo[3,2-C]quinoline, 4-chloro a compelling candidate for further exploration in drug discovery.

In conclusion, Furo[3,2-C]quinoline, 4-chloro (CAS No. 627086-17-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to uncover new applications and derivatives, reinforcing its importance in the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:627086-17-3)FURO[3,2-C]QUINOLINE, 4-CHLORO-
A915606
清らかである:99%
はかる:1.0g
価格 ($):158.0